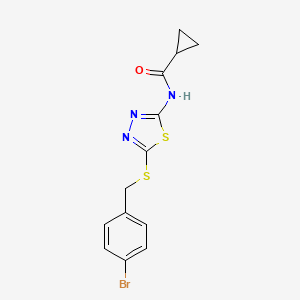
N-(5-((4-溴苄基)硫)-1,3,4-噻二唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromobenzylthio group attached to a thiadiazole ring, which is further connected to a cyclopropanecarboxamide moiety
科学研究应用
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiadiazole derivatives, including this compound, have been explored for their use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various biological processes and to develop new diagnostic and therapeutic strategies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-bromobenzylthiol: This can be achieved by reacting 4-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium.
Synthesis of 1,3,4-thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Coupling reaction: The 4-bromobenzylthiol is then coupled with the thiadiazole ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the intermediate compound.
Formation of cyclopropanecarboxamide: The final step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: De-brominated product
Substitution: Substituted thiadiazole derivatives
作用机制
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzylthio group and the thiadiazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. The cyclopropanecarboxamide moiety may also play a role in enhancing the compound’s binding affinity and selectivity. The exact molecular pathways involved can vary depending on the specific biological context and target.
相似化合物的比较
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a methyl group instead of bromine.
N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a nitro group instead of bromine.
The uniqueness of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide lies in the presence of the bromobenzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS2/c14-10-5-1-8(2-6-10)7-19-13-17-16-12(20-13)15-11(18)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTUKQPGGPZXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)
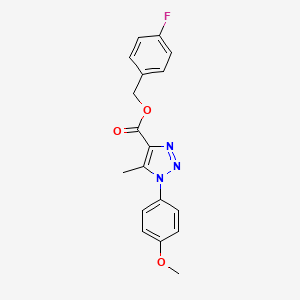
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)
![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)
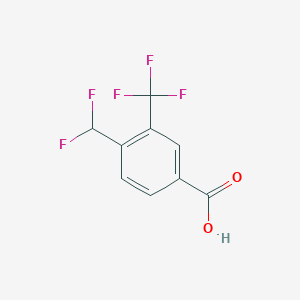
![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)
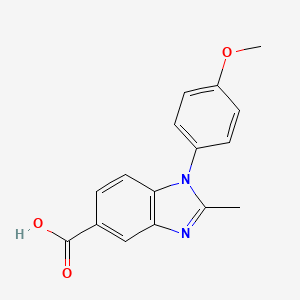
![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)
![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)
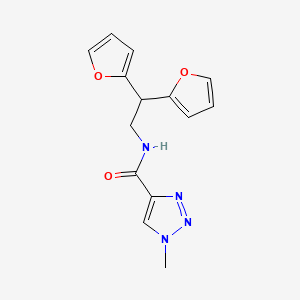
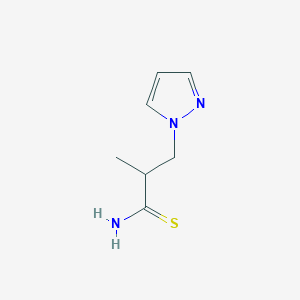

![ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2436449.png)
